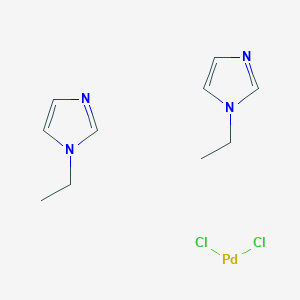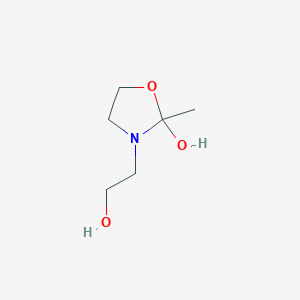
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is a heterocyclic organic compound that contains an oxazolidine ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both hydroxyethyl and methyloxazolidinyl groups in its structure imparts unique chemical properties that make it suitable for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol typically involves the reaction of diethanolamine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-2-methyloxazolidin-2-ol.
Reduction: Formation of 2-methyl-3-(2-aminoethyl)oxazolidine.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Mecanismo De Acción
The mechanism by which 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol exerts its effects is primarily through its ability to interact with biological molecules. The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the oxazolidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one
- 2-Hydroxyethyl-1,3-oxazolidine
- 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione
Uniqueness
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is unique due to the presence of both hydroxyethyl and methyloxazolidinyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-2-methyl-1,3-oxazolidin-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(9)7(2-4-8)3-5-10-6/h8-9H,2-5H2,1H3 |
Clave InChI |
ULUMAYMHCPJJMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(N(CCO1)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


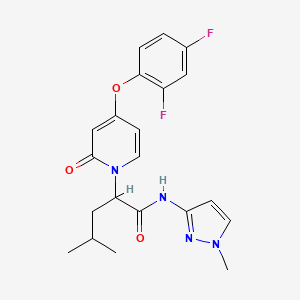
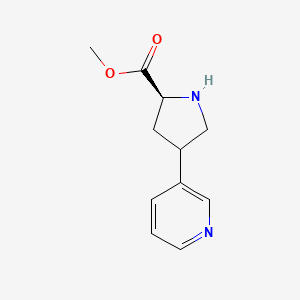
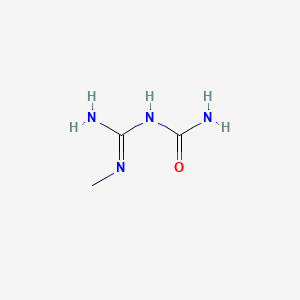
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
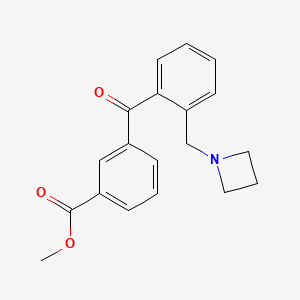

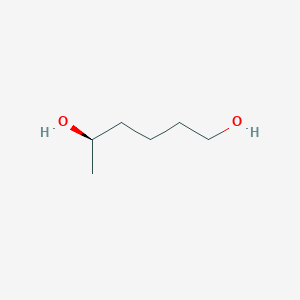


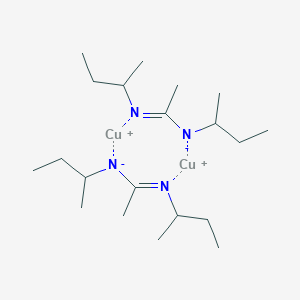
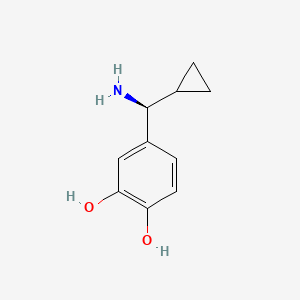
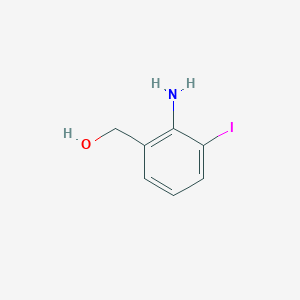
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
